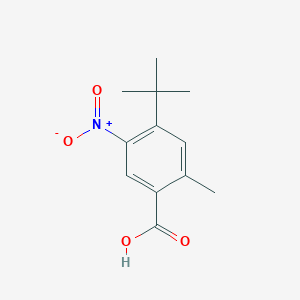

![molecular formula C16H17ClN2OS B494336 2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 438616-84-3](/img/structure/B494336.png)

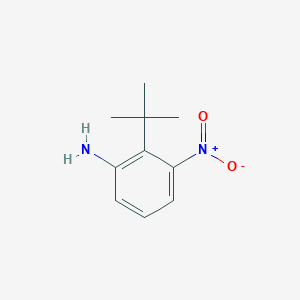

2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Descripción general

Descripción

The compound “2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a chemical compound that is used for proteomics research .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Antioxidant Activity : A study found that derivatives of a similar compound, 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, exhibited in vitro anti-inflammatory and antioxidant activity comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).

Molecular Structure Analysis : Another study synthesized a related compound, 2-(2-Nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile, and analyzed its molecular structure, focusing on the planarity and conformation of different rings in the compound (de Lima et al., 2010).

Allosteric Enhancers for Adenosine A1 Receptor : Research on 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides, including compounds similar to the queried chemical, showed that they could be potent allosteric enhancers for the adenosine A1 receptor. Some compounds were found to be more efficacious than the reference compound PD81,723 (Nikolakopoulos et al., 2006).

Antimicrobial Activity : Schiff bases of a similar compound, 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, were synthesized and screened for antimicrobial activity. The study aimed at creating new compounds with potential antimicrobial properties (Arora et al., 2013).

CNS Depressant Activity : A derivative, 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, was synthesized and its Schiff bases were evaluated for CNS depressant activity. This suggests potential applications in neurological research and drug development (Bhattacharjee, Saravanan, & Mohan, 2011).

Synthesis of Novel Heterocyclic Compounds : Various novel heterocyclic compounds, including derivatives of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, have been synthesized and evaluated for biological activities. These compounds have potential in drug discovery and development (Sameep et al., 2012).

Antibacterial and Antifungal Activities : Two biologically active thiophene-3-carboxamide derivatives were studied for their antibacterial and antifungal activities, demonstrating the potential of such compounds in the development of new antimicrobial agents (Vasu et al., 2003).

Anticonvulsant Activity and In Silico Studies : Schiff bases of 2-aminothiophenes were synthesized and evaluated for their anticonvulsant activity. This research highlights the potential use of similar compounds in the treatment of convulsive disorders (Kunda et al., 2013).

Mecanismo De Acción

Target of Action

Related compounds such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes have been found to activate nrf2 .

Mode of Action

The compound activates NRF2 via a non-electrophilic mechanism

Biochemical Pathways

The activation of nrf2 suggests that it may influence oxidative stress response pathways .

Pharmacokinetics

Related compounds are reported to be moderately stable in liver microsomes , suggesting potential metabolic stability.

Result of Action

The compound inhibits LPSEc-stimulated inflammation in macrophages . This suggests that it may have anti-inflammatory effects.

Análisis Bioquímico

Biochemical Properties

2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and the context of the reaction. Additionally, it has been shown to bind to certain receptors, such as the nuclear factor erythroid 2-related factor 2 (NRF2), influencing the expression of antioxidant proteins .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to modulate cell signaling pathways, particularly those involved in oxidative stress responses. By activating NRF2, the compound enhances the expression of genes involved in antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) . This activation leads to a reduction in reactive oxygen species (ROS) levels and protection against oxidative damage. Furthermore, the compound can influence cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the Kelch-like ECH-associated protein 1 (KEAP1), disrupting its interaction with NRF2 . This disruption allows NRF2 to translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the DNA, promoting the transcription of antioxidant genes. Additionally, the compound can inhibit or activate various enzymes by binding to their active sites, altering their catalytic activity.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound maintains its ability to activate NRF2 and reduce oxidative stress in cells over time . Its efficacy may decrease if not stored properly.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively activates NRF2 and enhances antioxidant defenses without causing significant toxicity . At higher doses, it can lead to adverse effects, such as liver toxicity and oxidative stress. The threshold for these effects varies depending on the species and the specific experimental conditions.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, while others are inactive and excreted from the body. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . It is primarily localized in the cytoplasm, where it interacts with KEAP1 and other proteins involved in oxidative stress responses. Additionally, the compound may undergo post-translational modifications that affect its localization and activity within the cell.

Propiedades

IUPAC Name |

2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c17-10-6-8-11(9-7-10)19-16(20)14-12-4-2-1-3-5-13(12)21-15(14)18/h6-9H,1-5,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPKEDIFSSNEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

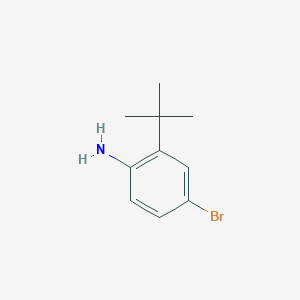

![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylamine](/img/structure/B494264.png)

![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-ylamine](/img/structure/B494265.png)